molecular formula C12H15N5O2 B2423096 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034578-22-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2423096
CAS No.: 2034578-22-6
M. Wt: 261.285
InChI Key: QITNBUQOYBZENQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex. For example, the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consists of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar .


Chemical Reactions Analysis

The chemical behavior of pyrazole derivatives in reactions is complex and results in various products. For example, reactions with [PdClMe(COD)] result in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography.


Physical and Chemical Properties Analysis

Pyrazole derivatives have unique physical and chemical properties. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolopyrimidines have been synthesized and evaluated for their biological activities, showcasing their potential as anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) focused on the synthesis of a novel series of pyrazolopyrimidine derivatives, demonstrating their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and their inhibition of 5-lipoxygenase, suggesting their therapeutic potential in cancer and inflammation treatment Rahmouni et al., 2016.

Antimicrobial and Antitumor Activities

Another facet of pyrazolopyrimidines' applications is their antimicrobial and antitumor activities. El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives using a microwave-assisted technique, which were then evaluated for their antioxidant, antitumor, and antimicrobial activities. This study identified compounds with significant activity against liver and breast cancer cell lines, as well as antibacterial and antifungal properties, highlighting the compound's versatility in medicinal chemistry applications El‐Borai et al., 2013.

Heterocyclic Synthesis and Chemical Reactivity

Pyrazolopyrimidines serve as key intermediates in the synthesis of heterocyclic compounds, indicative of their importance in chemical synthesis. Studies demonstrate their utility in creating novel heterocyclic frameworks with potential biological activities. For instance, Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, illustrating the compound's reactivity and application in developing new chemical entities Rahmouni et al., 2014.

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate is labeled with the signal word “Danger” and has hazard statements H301, H315, H319, H335, H361, H373 .

Future Directions

The future directions for the study and application of pyrazole derivatives are promising. These compounds have been used as ligands in the synthesis of metal complexes, which in turn catalyze significant chemical reactions. They also have potential in the development of new drugs due to their broad range of chemical and biological properties .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-8-5-9(2)17(16-8)4-3-13-12(19)10-6-11(18)15-7-14-10/h5-7H,3-4H2,1-2H3,(H,13,19)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNBUQOYBZENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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